molecular formula C15H15N3 B1317417 (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine CAS No. 941239-16-3

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine

Cat. No. B1317417
M. Wt: 237.3 g/mol
InChI Key: RQKXFHJRRZKPEJ-UHFFFAOYSA-N
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Description

“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a versatile chemical compound utilized in diverse scientific research. It belongs to the class of organic compounds known as bipyridines and oligopyridines, which are organic compounds containing two pyridine rings linked to each other .


Synthesis Analysis

While specific synthesis methods for “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” were not found, related compounds have been synthesized. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is characterized by a molecular weight of 199.25 and a chemical formula of C12H13N3 . The structure includes a nitrogen atom with a lone electron pair, which is a characteristic feature of amines .


Chemical Reactions Analysis

Amines, including “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine”, have the ability to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .


Physical And Chemical Properties Analysis

“(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” is a solid compound . As an amine, it has the ability to form salts with acids, which are soluble in water .

Scientific Research Applications

Catalysis and Chemical Synthesis

Compounds with indole and pyridine moieties have been utilized in catalysis, demonstrating efficiency in the Suzuki–Miyaura coupling and allylation reactions. For instance, palladacycles designed from ligands with an indole core have shown to act as effective catalysts for these reactions, with certain complexes facilitating the process in a homogeneous pathway (M. Singh et al., 2017).

Fluorescence Applications

Derivatives of this compound have been developed for fluorescence applications, highlighting their potential in the synthesis of rhenium tricarbonyl core complexes. These complexes, featuring ligands derived from benzimidazole, quinoline, and tryptophan, exhibit significant luminescence properties, making them suitable for various applications in luminescent materials (Lihui Wei et al., 2006).

Supramolecular Chemistry

The compound and its analogs have found applications in supramolecular chemistry, where they are used to construct coordination polymers and networks. For example, silver(I) coordination polymers derived from dicompartmental N,N-donor ligands have shown diverse structural arrangements influenced by the ligands' configurations and the counterions present (B. Chakraborty et al., 2013).

Sensing and Detection

Certain derivatives act as selective and sensitive colorimetric and fluorescent chemosensors for metal ions, such as copper(II). These compounds can be used in aqueous solutions and mammalian cells, demonstrating their versatility and potential in bioimaging and environmental monitoring (Xu Zheng et al., 2016).

Coordination Chemistry

The versatility of these compounds extends to coordination chemistry, where they form complexes with various metal ions. These complexes have been studied for their structural characteristics, magnetic properties, and potential applications in materials science (Jian-Zhong Wu et al., 2004).

Future Directions

The future directions of “(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine” research could involve further exploration of its potential applications in various fields, such as medicinal chemistry and biochemistry. For instance, related compounds have shown promising results in inhibiting tubulin polymerization, suggesting potential applications in cancer treatment .

properties

IUPAC Name

N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXFHJRRZKPEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586481
Record name 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine

CAS RN

941239-16-3
Record name 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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